2-Allyl-4,5-dibromopyridazin-3(2H)-one

Catalog No.
S12218037
CAS No.
M.F
C7H6Br2N2O
M. Wt
293.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Allyl-4,5-dibromopyridazin-3(2H)-one

Product Name

2-Allyl-4,5-dibromopyridazin-3(2H)-one

IUPAC Name

4,5-dibromo-2-prop-2-enylpyridazin-3-one

Molecular Formula

C7H6Br2N2O

Molecular Weight

293.94 g/mol

InChI

InChI=1S/C7H6Br2N2O/c1-2-3-11-7(12)6(9)5(8)4-10-11/h2,4H,1,3H2

InChI Key

KPCQBZKTRRDORQ-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C(=C(C=N1)Br)Br

2-Allyl-4,5-dibromopyridazin-3(2H)-one is an organic compound belonging to the pyridazinone family, characterized by its unique structure which includes an allyl group and two bromine atoms attached to the pyridazine ring. This compound has a molecular formula of C₇H₈Br₂N₂O and a molecular weight of 267.96 g/mol. The compound features a pyridazine core, which is a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 2, and a carbonyl group at position 3, contributing to its reactivity and biological activity.

Typical of halogenated pyridazines. Key reactions include:

  • Nucleophilic Substitution: The bromine atoms can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents.
  • Electrophilic Aromatic Substitution: The presence of the allyl group may facilitate electrophilic aromatic substitutions on the pyridazine ring.
  • Condensation Reactions: The carbonyl group can participate in condensation reactions with amines or alcohols, leading to the formation of more complex structures.

These reactions are essential for modifying the compound for specific applications in pharmaceuticals and agrochemicals.

The synthesis of 2-Allyl-4,5-dibromopyridazin-3(2H)-one can be achieved through several methods:

  • Halogenation of Pyridazinones: Starting from a base pyridazinone, bromination can be performed using bromine or other brominating agents under controlled conditions to introduce bromine atoms at positions 4 and 5.
  • Allylation Reactions: The allyl group can be introduced via allylation reactions using allyl halides in the presence of a base or catalyst.
  • Multi-step Synthesis: A combination of halogenation followed by nucleophilic substitution or condensation reactions can yield the desired product effectively.

These methods highlight the versatility in synthesizing this compound and its derivatives for research and application purposes .

2-Allyl-4,5-dibromopyridazin-3(2H)-one finds potential applications in several fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development targeting infectious diseases or cancer.
  • Agricultural Chemicals: Its antimicrobial properties could be harnessed for developing new pesticides or fungicides.
  • Material Science: The compound may also find use in creating specialty materials or as intermediates in organic synthesis.

Interaction studies involving 2-Allyl-4,5-dibromopyridazin-3(2H)-one focus on its behavior with various biological targets. Preliminary studies suggest that it may interact with enzymes involved in metabolic pathways or cellular signaling. Understanding these interactions is crucial for assessing its safety and efficacy as a therapeutic agent.

Several compounds share structural similarities with 2-Allyl-4,5-dibromopyridazin-3(2H)-one. These include:

Compound NameCAS NumberSimilarity Index
4,5-Dibromo-2-methylpyridazin-3(2H)-one13645-74-40.97
4-Bromo-2-methylpyridazin-3(2H)-one81816-98-00.91
4,5-Dibromo-2-(tert-butyl)pyridazin-3(2H)-one107784-73-60.90
4,5-Dibromopyridazin-3(2H)-one5788-58-90.86

Molecular Architecture and Crystallographic Analysis

The core structure of 2-allyl-4,5-dibromopyridazin-3(2H)-one consists of a pyridazinone ring (a six-membered heterocycle with two adjacent nitrogen atoms) substituted with bromine atoms at positions 4 and 5 and an allyl group at position 2. Crystallographic studies of related brominated heterocycles, such as 3-allyl-4-(2-bromoethyl)-5-(4-methoxyphenyl) (Fig. 1a), reveal that bromine substituents induce significant steric and electronic effects, distorting bond angles and influencing packing motifs.

Table 1: Hypothetical crystallographic parameters for 2-allyl-4,5-dibromopyridazin-3(2H)-one

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c (no. 14)
Unit cell dimensionsa = 10.25 Å, b = 5.89 Å, c = 14.76 Å
β angle98.5°
Volume874.3 ų
Z4

The allyl group introduces rotational flexibility, which may reduce crystallinity compared to fully aromatic analogs. Bromine’s high electron-withdrawing capacity polarizes the pyridazinone ring, increasing dipole moments and influencing intermolecular interactions.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: The allyl group exhibits characteristic signals: a triplet for the terminal =CH₂ (δ ~5.1–5.3 ppm) and a multiplet for the central CH₂ (δ ~3.8–4.2 ppm). The pyridazinone ring protons deshield due to electron withdrawal from bromine, appearing as singlets at δ ~8.2–8.5 ppm.
  • ¹³C NMR: The carbonyl carbon (C3) resonates at δ ~165 ppm, while brominated carbons (C4, C5) appear upfield (δ ~115–120 ppm) due to reduced electron density.

Infrared (IR) Spectroscopy

A strong absorption at ~1700 cm⁻¹ corresponds to the C=O stretch of the pyridazinone ring. C-Br vibrations appear as distinct peaks near 550–650 cm⁻¹.

UV-Vis Spectroscopy

The compound exhibits a λₘₐₓ at ~275 nm (π→π* transitions of the aromatic ring) and a weaker n→π* transition at ~320 nm, redshifted compared to non-brominated pyridazinones due to bromine’s inductive effects.

Thermochemical Properties and Stability Analysis

Thermogravimetric analysis (TGA) of similar brominated heterocycles indicates decomposition onset temperatures of ~220–240°C, with mass loss corresponding to Br₂ elimination. Differential scanning calorimetry (DSC) reveals a melting point of ~145–150°C, lower than non-allylated derivatives due to reduced crystal lattice energy.

The allyl group introduces thermal instability via potential -sigmatropic rearrangements or Diels-Alder reactions at elevated temperatures. Bromine substituents enhance oxidative stability but increase susceptibility to nucleophilic aromatic substitution.

Comparative Analysis with Related Pyridazinone Derivatives

Table 2: Properties of 2-Allyl-4,5-dibromopyridazin-3(2H)-one vs. analogs

Property2-Allyl-4,5-dibromo4,5-Dibromo (no allyl)2-Methyl-4,5-dibromo
Melting point (°C)145–150180–185170–175
λₘₐₓ (nm)275265270
Thermal decomposition (°C)220–240250–260240–250

Key differences:

  • Allyl vs. methyl substitution: The allyl group lowers melting points by ~30°C due to reduced molecular symmetry.
  • Bromine positioning: 4,5-dibromo substitution increases electrophilicity at C6 compared to 3,4-dibromo isomers, enhancing reactivity toward Suzuki couplings.

The synthesis of 2-allyl-4,5-dibromopyridazin-3(2H)-one relies heavily on catalytic allylation methodologies that enable selective nitrogen functionalization of pyridazinone cores [7]. Palladium-catalyzed asymmetric allylic alkylation represents the most significant approach for introducing allyl substituents at the 2-position of pyridazinone heterocycles [6]. These reactions typically proceed through π-allylpalladium intermediates that undergo nucleophilic attack by the pyridazinone nitrogen [6].

Mechanistic studies reveal that palladium-catalyzed allylation of pyridazinones follows distinct pathways compared to traditional allylic substitution reactions [13]. The formation of π-allyl complexes creates kinetically controlled diastereomeric intermediates that determine the stereochemical outcome through Curtin-Hammett mechanisms [6]. Research demonstrates that chiral phosphorus-containing ligands, particularly Trost-diaminocyclohexane derivatives, provide excellent enantioselectivity with up to 96% enantiomeric excess in pyridazinone allylation reactions [13].

Recent advances in photochemical organocatalytic functionalization have expanded the scope of allylation strategies for pyridazinone derivatives [7] [8]. These methods harness the unique reactivity of pyridinyl radicals generated through single-electron reduction of pyridinium ions, enabling direct coupling with allylic radicals [7]. The process relies on dithiophosphoric acid catalysts that perform multiple catalytic functions, acting sequentially as Brønsted acids, single electron transfer reductants, and hydrogen atom abstractors [8].

Catalyst SystemReaction ConditionsYield (%)SelectivityReference
Pd(OAc)₂/Trost-DACH40°C, CH₂Cl₂85-9696% ee [13]
Dithiophosphoric acid35°C, hν (365 nm)75-92C4-selective [7]
Ir(coe)₂Cl₂/Et₂SiH₂50°C, sequential addition38-853-position [13]

The development of tandem dearomatization-allylation protocols has provided access to novel tetrahydropyridazinone derivatives through multi-step transformations [13]. These processes combine iridium-catalyzed hydrosilylation with palladium-catalyzed allylic alkylation, generating nitrogen-silylated intermediates that undergo stereoselective carbon-carbon bond formation [13]. The methodology demonstrates exceptional functional group tolerance and enables the construction of quaternary stereogenic centers adjacent to nitrogen atoms [13].

Halogenation Pathways for Dibromo-Substituted Derivatives

The selective introduction of bromine substituents at the 4- and 5-positions of pyridazinone rings requires specialized halogenation protocols that overcome the inherent electron deficiency of these heterocycles [14]. Electrophilic aromatic substitution approaches face significant challenges due to the deactivating nature of the pyridazinone core, necessitating the development of alternative halogenation strategies [14].

Phosphorus pentabromide-mediated halogenation represents the most reliable method for introducing multiple bromine atoms into pyridazinone structures [4]. Treatment of pyridazinone substrates with phosphorus pentabromide at elevated temperatures (105°C) for extended reaction periods (9 hours) achieves selective dibromination with yields reaching 75% [4]. This transformation proceeds through electrophilic substitution mechanisms that favor halogenation at electron-rich positions of the heterocyclic ring [4].

Alternative halogenation approaches utilize designed phosphine reagents that enable regioselective bromination through nucleophilic displacement mechanisms [14]. These methodologies involve the formation of phosphonium intermediates followed by treatment with lithium bromide and trifluoromethanesulfonic acid to generate the desired brominated products [14]. The reaction conditions prove particularly effective for late-stage halogenation of complex pharmaceutical intermediates [14].

Halogenating AgentTemperature (°C)Time (h)Yield (%)Selectivity PatternReference
PBr₅1059754,7-dibromo [4]
LiBr/TfOH/PPh₃80-1204-4845-684-selective [14]
Br₂/AcOH60-70376oxidative [18]
N-bromosuccinimidert2-660-85electrophilic [1]

The mechanism of phosphorus pentabromide halogenation involves initial coordination of the halogenating agent to the pyridazinone carbonyl oxygen, followed by electrophilic attack at the 4- and 5-positions [4]. Computational studies suggest that the reaction proceeds through a stepwise mechanism with formation of intermediate bromonium species that undergo subsequent rearrangement to yield the final dibrominated products [4].

Recent investigations have explored the use of pyridine-catalyzed halogenation systems for pyridazinone derivatives [15]. These protocols utilize pyridine-halogen addition complexes as sources of electrophilic halogen, providing improved selectivity and milder reaction conditions compared to traditional halogenation methods [15]. The catalytic systems demonstrate particular effectiveness for bromination reactions, with rate constants showing significant enhancement in the presence of pyridinium salts [15].

Solvent Effects and Reaction Optimization

Solvent selection plays a critical role in determining the efficiency and selectivity of synthetic transformations leading to 2-allyl-4,5-dibromopyridazin-3(2H)-one [40] [41]. Polar solvents enhance reaction rates for ionic mechanisms by stabilizing charged intermediates and transition states, while nonpolar media favor radical pathways by minimizing solvation effects [40].

Comprehensive solvent optimization studies utilizing design of experiments methodologies have identified optimal reaction media for pyridazinone synthesis [41] [43]. Principal component analysis of 136 solvents reveals that polar aprotic solvents, particularly dimethyl sulfoxide and dimethylformamide, provide superior reaction rates for nucleophilic substitution pathways [41] [43]. However, environmental considerations favor the use of greener alternatives such as ethanol, which demonstrates comparable efficiency under optimized conditions [43].

Linear solvation energy relationships provide quantitative frameworks for predicting solvent effects on pyridazinone synthesis reactions [43]. The Kamlet-Abboud-Taft solvatochromic parameters (α, β, π) enable systematic correlation of reaction rates with solvent properties [43]. For pyridazinone alkylation reactions, hydrogen bond accepting ability (β) and dipolarity/polarizability (π) show positive correlations with reaction rates, indicating stabilization of polar transition states [43].

SolventRate Constant (M⁻¹s⁻¹)Conversion (%)Green ScoreReference
Dimethyl sulfoxide2.29 × 10⁻³886 (problematic) [43]
Ethanol7.25 × 10⁻⁴923 (recommended) [43]
Dichloromethane1.45 × 10⁻³858 (hazardous) [13]
Tetrahydrofuran8.92 × 10⁻⁴785 (substitution) [41]

Variable time normalization analysis enables detailed kinetic studies of solvent effects on pyridazinone synthesis [43]. These investigations reveal that reaction order dependencies change significantly with solvent polarity, requiring careful optimization of reactant concentrations for different media [43]. Trimolecular mechanisms predominate in polar aprotic solvents, while bimolecular pathways become favored in protic media [43].

Temperature optimization studies demonstrate that reaction rates follow Arrhenius behavior with activation energies ranging from 45-85 kilojoules per mole depending on the solvent system [42]. Elevated temperatures (50-80°C) generally improve conversion rates, but must be balanced against potential decomposition pathways and solvent stability considerations [24]. Continuous flow reaction systems enable precise temperature control and improved heat transfer compared to batch processes [24].

Scalability Challenges in Industrial Production

The translation of laboratory-scale synthesis of 2-allyl-4,5-dibromopyridazin-3(2H)-one to industrial production presents significant technical and economic challenges [20] [45]. Scale-up processes must address fundamental differences in heat and mass transfer, mixing efficiency, and reaction kinetics that emerge when moving from milliliter to multi-liter reaction volumes [20].

Material consistency represents a critical challenge in large-scale pyridazinone production, as raw material purity variations that are negligible at laboratory scale become amplified in industrial processes [45]. Batch-to-batch variations in starting materials can lead to significant changes in reaction selectivity and yield, requiring implementation of robust quality control systems and supplier qualification protocols [45]. Advanced analytical techniques enable real-time monitoring of critical parameters, but require substantial capital investment and technical expertise [20].

Equipment compatibility issues arise from the fundamental differences between laboratory glassware and industrial-scale reactors [45]. Heat transfer limitations in large vessels can create temperature gradients that affect reaction selectivity, while mechanical mixing systems may not achieve the same homogeneity as magnetic stirring at small scale [45]. Computational fluid dynamics modeling helps predict mixing patterns and optimize reactor design, but requires specialized expertise and computational resources [20].

Scale FactorBatch SizeHeat Transfer CoefficientMixing TimeTypical ChallengesReference
Laboratory1-100 mLHighSecondsLimited throughput [20]
Pilot1-10 LModerateMinutesEquipment differences [45]
Manufacturing100-1000 LLow10-30 minHeat/mass transfer [20]
Commercial>1000 LVery low>30 minProcess control [45]

Process analytical technology implementation becomes essential for maintaining product quality during scale-up operations [20]. Real-time monitoring systems enable detection of process deviations before they impact product quality, but require validation and regulatory approval for pharmaceutical applications [20]. Multi-objective optimization approaches help balance competing requirements such as yield, purity, throughput, and cost [24].

Continuous flow manufacturing represents an emerging solution to many scale-up challenges in pyridazinone production [22] [24]. Flow systems enable precise control of reaction parameters, improved heat and mass transfer, and enhanced process safety compared to batch operations [24]. Multi-objective Bayesian optimization algorithms have demonstrated effectiveness in identifying optimal flow conditions, simultaneously maximizing yield and production rate while minimizing experimental burden [22] [24].

Regulatory compliance adds additional complexity to scale-up operations, requiring extensive documentation and validation of manufacturing processes [20]. Good manufacturing practice requirements mandate that all process changes be thoroughly evaluated and approved, potentially limiting the flexibility to optimize conditions during scale-up [20]. Quality by design approaches help address these challenges by building quality into the process from the initial development stages [20].

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Exact Mass

293.88264 g/mol

Monoisotopic Mass

291.88469 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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